4-Ethylamino-3-nitroquinoline
Overview
Description
4-Ethylamino-3-nitroquinoline is a chemical compound with the molecular formula C11H11N3O2. It is a derivative of quinoline, a heterocyclic aromatic compound that has a wide range of applications in medicinal and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, has been a subject of interest in recent years due to their potential applications in various fields. Several synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also used for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline, the core structure of this compound, has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The ethylamino and nitro groups are likely attached at the 4 and 3 positions of the quinoline core, respectively.Chemical Reactions Analysis
Quinoline and its derivatives, including this compound, can undergo a variety of chemical reactions. For instance, they can participate in [3+3] annulation reactions to form tetra- and pentacyclic azaarenes . The nitro group at the 3-position of the quinoline core can also be incorporated into the molecule through nitration .Safety and Hazards
While specific safety data for 4-Ethylamino-3-nitroquinoline is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar compounds . Personal protective equipment should be used, and all sources of ignition should be removed .
Future Directions
The future research directions for 4-Ethylamino-3-nitroquinoline and similar compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and development of their applications in medicinal and synthetic organic chemistry . The design and synthesis of novel quinoline derivatives for use as antitumor agents is one promising area of research .
Properties
IUPAC Name |
N-ethyl-3-nitroquinolin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-12-11-8-5-3-4-6-9(8)13-7-10(11)14(15)16/h3-7H,2H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIBMRPAQHEOTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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